

# 4-Chlorothiobenzamide-d4 CAS number lookup

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## Compound of Interest

Compound Name: 4-Chlorothiobenzamide-d4

Cat. No.: B12395383

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## Technical Guide: 4-Chlorothiobenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chlorothiobenzamide-d4**, a deuterated analog of 4-Chlorothiobenzamide. Due to the limited availability of specific data for the deuterated compound, this guide leverages information on the non-deuterated form (CAS: 2521-24-6) and provides general principles for its synthesis and potential applications.

## Core Compound Information

4-Chlorothiobenzamide is a sulfur-containing organic compound. The deuterated version, **4-Chlorothiobenzamide-d4**, has four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic labeling is valuable for researchers in various fields, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

While a specific CAS number for **4-Chlorothiobenzamide-d4** is not widely indexed, the CAS number for the parent compound, 4-Chlorothiobenzamide, is 2521-24-6.[\[1\]](#)[\[2\]](#)

## Quantitative Data

The following table summarizes the key quantitative data for the non-deuterated 4-Chlorothiobenzamide. The molecular weight for the d4 variant is calculated based on the addition of four deuterium atoms.

Property	Value	Source
CAS Number	2521-24-6 (non-deuterated)	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> D <sub>4</sub> CINS (for d4 variant)	-
Molecular Weight	175.69 g/mol (for d4 variant)	-
Molecular Weight (non-deuterated)	171.65 g/mol	
Appearance	Light yellow to amber to dark green powder/crystal	
Melting Point	127-129 °C (non-deuterated)	
Purity	>97.0% (typical for non-deuterated)	

## Experimental Protocols

Due to the lack of specific published experimental protocols for **4-Chlorothiobenzamide-d4**, this section provides a representative protocol for the synthesis of a deuterated aromatic compound and a general protocol for evaluating the in vitro activity of a thioamide compound.

## Representative Synthesis of **4-Chlorothiobenzamide-d4**

This protocol describes a plausible synthetic route for **4-Chlorothiobenzamide-d4**, starting from deuterated benzene.

**Objective:** To synthesize **4-Chlorothiobenzamide-d4** via a multi-step process involving Friedel-Crafts acylation, chlorination, conversion to the amide, and subsequent thionation.

**Materials:**

- Benzene-d6
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Chlorine ( $\text{Cl}_2$ )
- Iron(III) chloride ( $\text{FeCl}_3$ )
- Potassium permanganate ( $\text{KMnO}_4$ )
- Thionyl chloride ( $\text{SOCl}_2$ )
- Ammonia ( $\text{NH}_3$ )
- Lawesson's reagent
- Anhydrous solvents (e.g., dichloromethane, toluene)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

- Friedel-Crafts Acylation: React benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.
- Chlorination: The resulting acetophenone-d5 is chlorinated at the para position using a chlorinating agent such as chlorine gas with a catalyst like iron(III) chloride.
- Oxidation: The methyl group of the 4-chloroacetophenone-d4 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
- Amide Formation: The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonia to form 4-chlorobenzamide-d4.
- Thionation: The final step involves the conversion of the amide to a thioamide using a thionating agent such as Lawesson's reagent in an anhydrous solvent like toluene, yielding **4-Chlorothiobenzamide-d4**.
- Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

# General Protocol for In Vitro Antimicrobial Activity Testing

This protocol outlines a general method for assessing the antimicrobial activity of a thioamide compound like **4-Chlorothiobenzamide-d4** against a bacterial strain.

**Objective:** To determine the minimum inhibitory concentration (MIC) of **4-Chlorothiobenzamide-d4** against a selected bacterial strain using a broth microdilution method.

## Materials:

- **4-Chlorothiobenzamide-d4**
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)
- Sterile pipette tips and tubes

## Procedure:

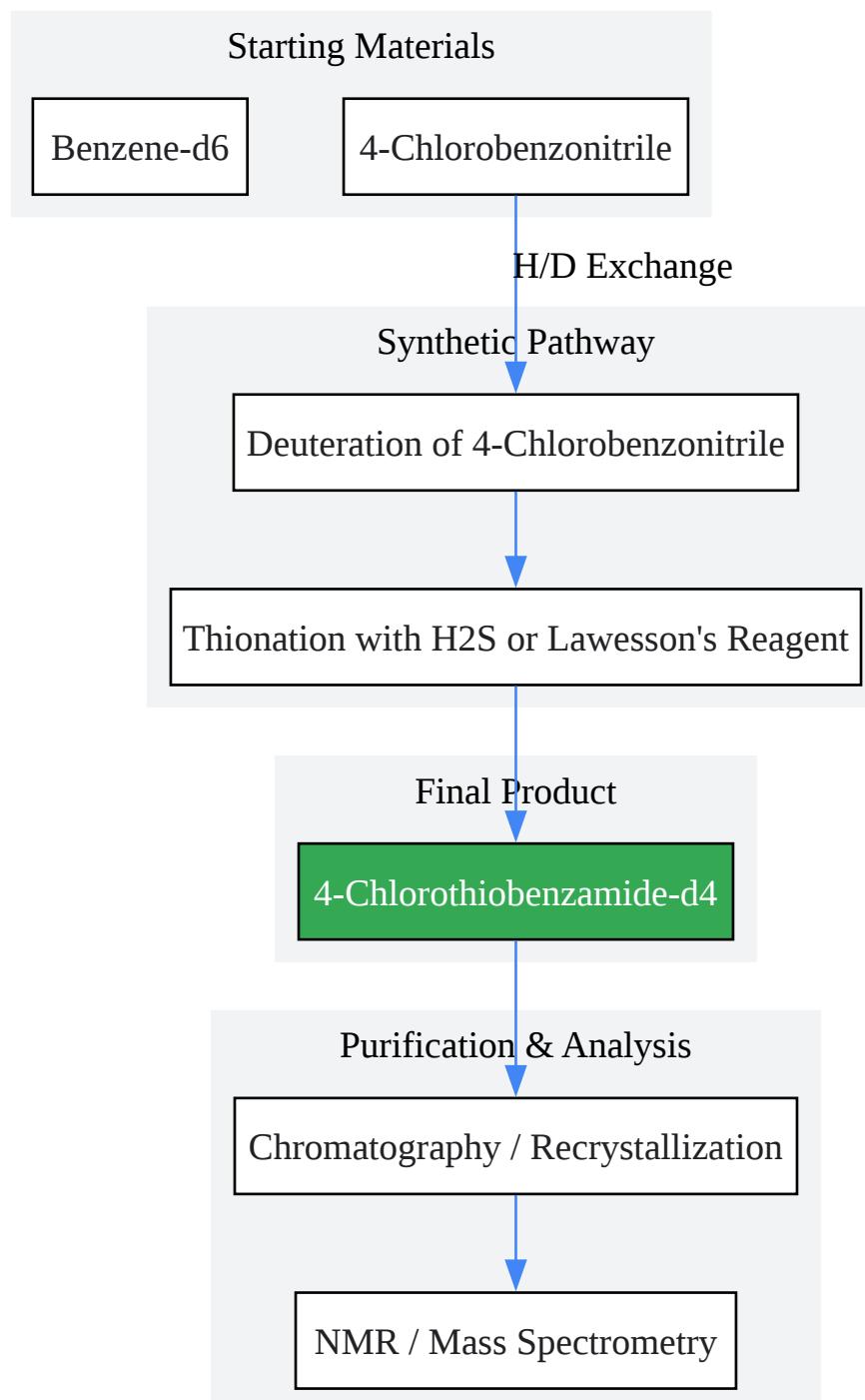
- **Preparation of Stock Solution:** Prepare a stock solution of **4-Chlorothiobenzamide-d4** in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- **Bacterial Culture Preparation:** Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Serial Dilution:** Perform a two-fold serial dilution of the **4-Chlorothiobenzamide-d4** stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
- **Inoculation:** Add the prepared bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

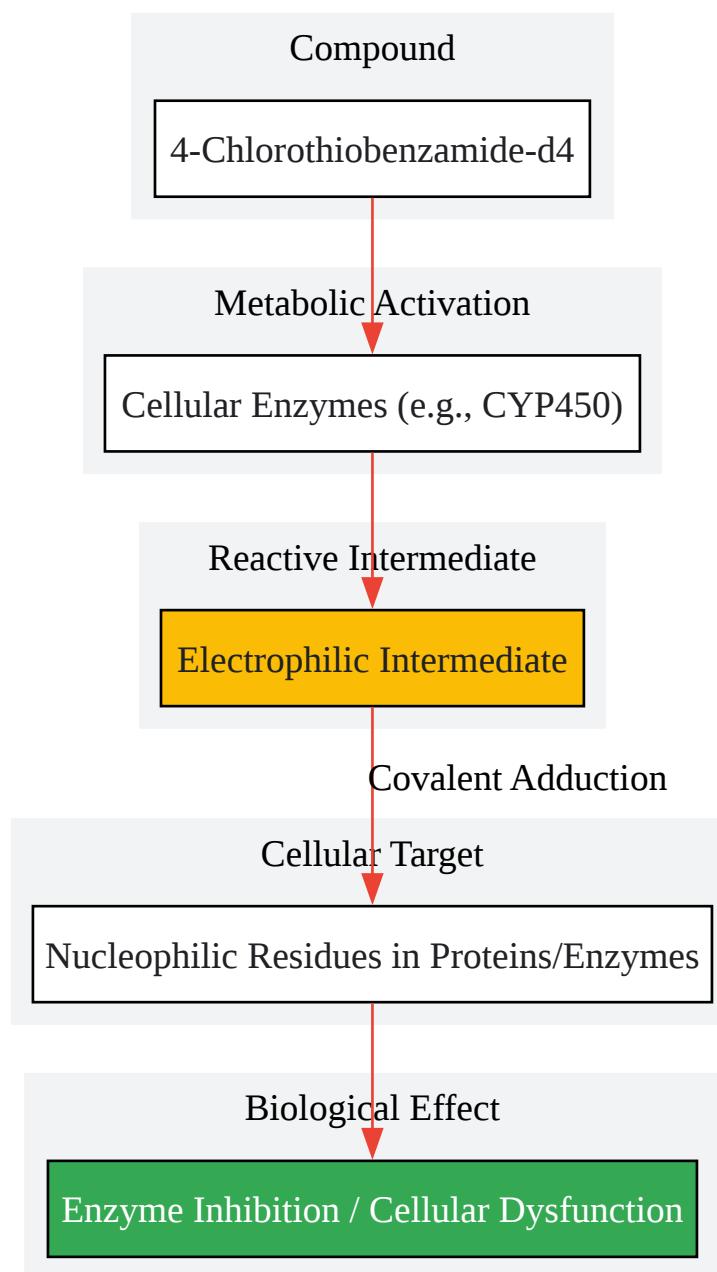
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

## Diagrams

### Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of **4-Chlorothiobenzamide-d4**.





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## References

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